2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C30H29N3O4S |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C30H29N3O4S/c1-6-22-28(20-12-14-24(34-2)26(16-20)36-4)32-33(29(22)21-13-15-25(35-3)27(17-21)37-5)30-31-23(18-38-30)19-10-8-7-9-11-19/h7-18H,6H2,1-5H3 |
InChI Key |
MUCMDVGADKLJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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